molecular formula C12H12ClNO3 B2541436 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 304859-17-4

1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B2541436
M. Wt: 253.68
InChI Key: YKUSZXDKVWEBRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from different precursors. For instance, the synthesis of 5-oxo-5H- benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues involves

Scientific Research Applications

Antioxidant Activity

  • Synthesis and Antioxidant Activity : A study by Tumosienė et al. (2019) explored derivatives of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, revealing potent antioxidant activities. These compounds demonstrated higher antioxidant activity than ascorbic acid, highlighting their potential in antioxidative applications (Tumosienė et al., 2019).

Biological Activity Prediction

  • Prediction of Biological Activity : Kharchenko et al. (2008) synthesized novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems derived from 5-oxopyrrolidine-3-carboxylic acids and predicted their biological activities. These findings suggest potential applications in drug discovery and development (Kharchenko et al., 2008).

Nucleotide Base Complexation

  • Complexation of Nucleotide Bases : Zimmerman et al. (1991) investigated the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids, including derivatives of pyrrolidine-3-carboxylic acid. This study suggests potential applications in molecular recognition and binding studies (Zimmerman et al., 1991).

Anticancer and Antimicrobial Activity

  • Anticancer and Antimicrobial Properties : Research by Kairytė et al. (2022) on 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid derivatives demonstrated significant anticancer and antimicrobial activity. This suggests potential applications in the development of new therapeutic agents (Kairytė et al., 2022).

Nootropic Activity

  • Potential Nootropic Agents : A study by Valenta et al. (1994) on the synthesis of 1,4-disubstituted 2-oxopyrrolidines, including derivatives of 5-oxopyrrolidine-3-carboxylic acid, investigated their potential as nootropic agents, which are substances that may enhance cognitive function (Valenta et al., 1994).

Safety And Hazards

The safety and hazards of a compound depend on its reactivity and other properties. For example, many organic compounds are flammable, and some can be harmful if ingested or inhaled .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be studied for possible use in pharmaceuticals, materials science, or other areas .

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c13-10-3-1-2-8(4-10)6-14-7-9(12(16)17)5-11(14)15/h1-4,9H,5-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUSZXDKVWEBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

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